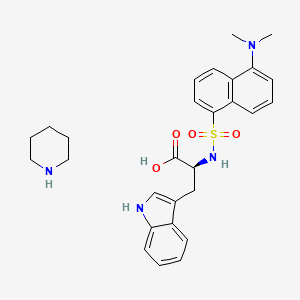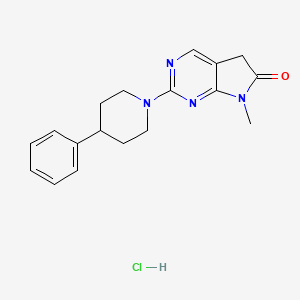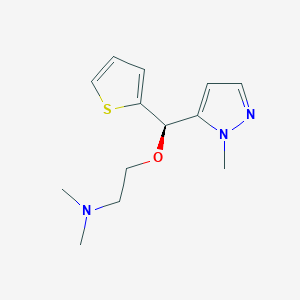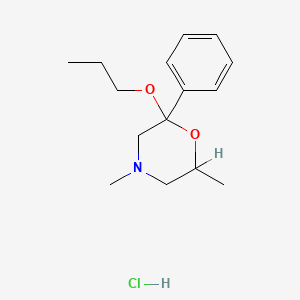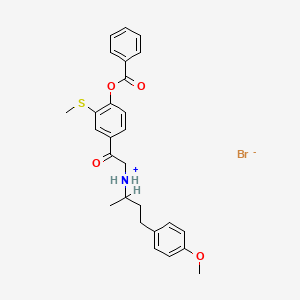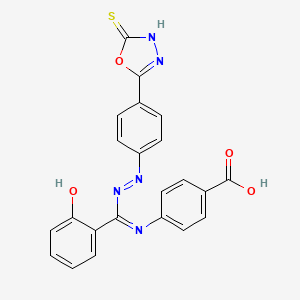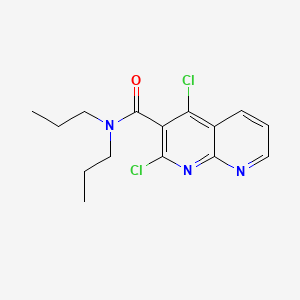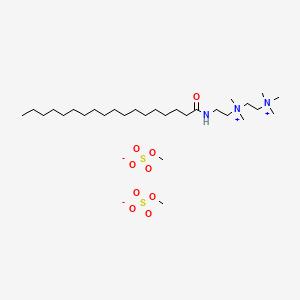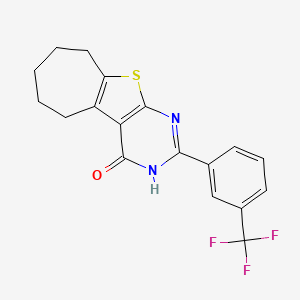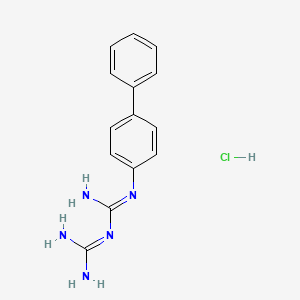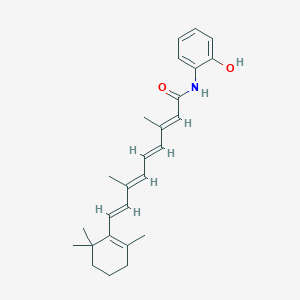
Retinamide, N-(2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retinamide, N-(2-hydroxyphenyl)-, is a synthetic retinoid derivative known for its potential therapeutic applications, particularly in cancer treatment. This compound is a member of the retinamide family, which are amides of retinoic acid. Retinamides have been extensively studied for their ability to inhibit the growth of various cancer cell lines and induce apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Retinamide, N-(2-hydroxyphenyl)-, typically involves the condensation of all-trans-retinoic acid with 2-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of Retinamide, N-(2-hydroxyphenyl)-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure its high purity for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Retinamide, N-(2-hydroxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Retinamide, N-(2-hydroxyphenyl)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of retinoids.
Biology: Investigated for its role in cell differentiation and apoptosis.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of Retinamide, N-(2-hydroxyphenyl)-, involves both retinoid-receptor-dependent and retinoid-receptor-independent pathways. The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-hydroxyphenyl)-retinamide (4-HPR): Known for its anticancer properties and ability to induce apoptosis.
N-(2-carboxyphenyl)-retinamide (2-CPR): Exhibits better growth inhibitory effects in certain cancer cell lines compared to 4-HPR.
N-(4-ethoxyphenyl)-retinamide (4-EPR): Used as an internal standard in chromatography for retinoid analysis.
Uniqueness
Retinamide, N-(2-hydroxyphenyl)-, is unique due to its specific binding affinity to retinoic acid receptors and its ability to induce apoptosis through both receptor-dependent and independent mechanisms. Its hydroxyl group at the 2-position of the phenyl ring also contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
75664-75-4 |
|---|---|
Molekularformel |
C26H33NO2 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-N-(2-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO2/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)27-23-13-6-7-14-24(23)28/h6-8,10-11,13-16,18,28H,9,12,17H2,1-5H3,(H,27,29)/b11-8+,16-15+,19-10+,20-18+ |
InChI-Schlüssel |
YTKXJYIDYLNKFF-FUQLHJDNSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=CC=C2O)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


